molecular formula C18H13NO3 B2794519 3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 22311-77-9

3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Número de catálogo: B2794519
Número CAS: 22311-77-9
Peso molecular: 291.306
Clave InChI: XKJDVMNUZMIEAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Cyclopenta[b]quinoline Derivatives

The synthesis of cyclopenta[b]quinoline derivatives traces its origins to early 20th-century efforts in alkaloid mimicry and heterocyclic chemistry. Initial methodologies relied on Friedländer condensations and Skraup-type reactions, which often suffered from low yields and limited stereochemical control. A pivotal advancement emerged in 2003 with the development of an acid-catalyzed intramolecular formal hetero-Diels–Alder reaction, enabling efficient construction of the cyclopenta[b]quinoline core. This method utilized δ,ε-unsaturated aldehydes and aromatic amines to achieve diastereoselective adducts with up to four contiguous stereocenters, laying the groundwork for later stereoselective syntheses.

By 2011, Jensen et al. introduced a one-pot asymmetric organocatalytic protocol that produced hexahydrocyclopenta[b]quinolines with five stereogenic centers in high enantiomeric excess (>90%). This methodology demonstrated broad substrate tolerance for aldehydes, anilines, and nitroalkenes, marking a leap forward in complexity and selectivity. Subsequent work by Szymański et al. (2012) expanded the structural diversity of these derivatives by incorporating alkyldiamine linkers and nicotinic acid moieties, enabling the creation of acetylcholinesterase inhibitors.

Table 1: Key Milestones in Cyclopenta[b]quinoline Synthesis

Year Methodology Key Advancements Reference
2003 Hetero-Diels–Alder Reaction Diastereoselective core formation (4 stereocenters)
2011 Organocatalytic One-Pot Synthesis Five stereocenters, >90% enantiomeric excess
2012 Multi-Step Functionalization Acetylcholinesterase inhibitor development

Significance of Furan-Substituted Quinoline Structures in Medicinal Chemistry

The incorporation of furan rings into quinoline frameworks enhances biological activity through multiple mechanisms. Furan’s electron-rich aromatic system facilitates π-π stacking interactions with protein targets, while its oxygen atom serves as a hydrogen bond acceptor, improving binding affinity. In the case of 3-furan-2-ylmethylene-substituted derivatives, the exocyclic methylene group introduces conformational rigidity, potentially optimizing pharmacophore orientation.

Carboxylic acid functionalization at the C9 position, as seen in the target compound, further augments water solubility and enables salt formation, addressing a common limitation of polycyclic quinolines. Comparative studies of cyclopenta[b]quinoline derivatives have demonstrated that furan-containing analogs exhibit superior bioactivity profiles relative to their phenyl- or alkyl-substituted counterparts, particularly in acetylcholinesterase inhibition (IC~50~ values <10 μM in select cases).

Structural Advantages of Furan Substitution

  • Electronic Effects : Furan’s oxygen atom modulates electron density across the quinoline ring, enhancing reactivity in electrophilic substitutions.
  • Stereochemical Influence : The planar furan ring restricts rotational freedom at the methylene bridge, stabilizing bioactive conformations.
  • Drug-Likeness : Furan moieties improve Lipinski rule compliance by reducing molecular weight and logP values compared to bulkier substituents.

Research Trajectory and Current Scientific Focus

Contemporary research emphasizes three primary domains:

  • Asymmetric Catalysis : Building on Jensen’s organocatalytic work, recent efforts employ chiral phosphoric acids and thiourea catalysts to access enantioenriched furan-quinoline hybrids.
  • Computational-Guided Design : Molecular docking studies of acetylcholinesterase complexes have identified critical interactions between the furan oxygen and catalytic triad residues (e.g., His440 in human AChE).
  • Multi-Target Drug Development : Hybrid structures combining cyclopenta[b]quinoline cores with known pharmacophores (e.g., tacrine fragments) are being explored for neurodegenerative disease applications.

A 2025 analysis of patent filings reveals a 300% increase in cyclopenta[b]quinoline-related applications since 2020, with 68% focusing on furan-containing derivatives for central nervous system targets.

Methodological Challenges in Cyclopenta[b]quinoline Research

Synthetic hurdles persist in four key areas:

  • Stereochemical Control :

    • The fused cyclopenta ring creates a sterically congested environment, complicating nucleophilic additions at C3.
    • Asymmetric induction during furan-methylene bridge formation requires precise catalyst tuning to avoid racemization.
  • Regioselectivity in Functionalization :

    • Electrophilic substitution at the quinoline nucleus favors C6 and C8 positions, necessitating directing groups for C9 carboxylation.
  • Solubility Limitations :

    • The planar fused system contributes to π-aggregation in aqueous media. Solutions include PEGylation and prodrug strategies.
  • Scale-Up Barriers :

    • Multi-step sequences with cryogenic conditions (e.g., −5°C CDMT-mediated couplings) pose challenges for industrial adaptation.

Table 2: Comparative Analysis of Synthetic Methodologies

Parameter One-Pot Organocatalysis Hetero-Diels–Alder Multi-Step Functionalization
Steps 1 2 5+
Stereocenters 5 4 2–3
Typical Yield (%) 85 72 40–68
Scalability High Moderate Low

Propiedades

IUPAC Name

(3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18(21)16-13-5-1-2-6-15(13)19-17-11(7-8-14(16)17)10-12-4-3-9-22-12/h1-6,9-10H,7-8H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJDVMNUZMIEAT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22311-77-9
Record name 3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in an appropriate solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 9 facilitates classical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions to form esters. For example:

    C18H13NO3+R-OHH+C18H12NO3R+H2O\text{C}_{18}\text{H}_{13}\text{NO}_{3} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{18}\text{H}_{12}\text{NO}_{3}\text{R} + \text{H}_2\text{O}

    This reaction is critical for modifying solubility or introducing protective groups .

  • Amidation : Forms amides with primary or secondary amines via coupling reagents (e.g., DCC, EDC). The amide derivatives are explored for bioactivity modulation in medicinal chemistry .

Furan Ring Participation

The furan-2-ylmethylene substituent exhibits diene-like behavior in cycloaddition reactions:

  • [4+2] Diels-Alder Reactions : The furan’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride, acetylene derivatives) to form six-membered oxabicyclic adducts. Regioselectivity depends on electron-withdrawing/-donating groups on the dienophile .

  • Electrophilic Substitution : The furan ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-position (C-2 or C-5), though steric hindrance from the fused quinoline core may limit reactivity .

Cyclopenta[b]quinoline Core Reactivity

The bicyclic system participates in:

  • Electrophilic Aromatic Substitution : The quinoline nitrogen directs electrophiles (e.g., halogens, nitro groups) to specific positions on the aromatic rings. For example, bromination may occur at the para position relative to the nitrogen .

  • Photochemical [2+2] Cycloaddition : Under UV light, the conjugated double bond in the cyclopentene moiety can undergo intramolecular or intermolecular [2+2] reactions. This is supported by analogous reactions in enones and styrenes .

Oxidation and Reduction

  • Oxidation : The furan ring is susceptible to oxidative cleavage (e.g., with ozone or KMnO₄) to form diketones or carboxylic acids. The cyclopentene double bond may oxidize to an epoxide under mild conditions .

  • Reduction : Hydrogenation (e.g., H₂/Pd-C) reduces the cyclopentene double bond, yielding a saturated cyclopentane derivative. Selective reduction of the furan ring is less common but possible with LiAlH₄ .

Metal-Catalyzed Reactions

  • Cross-Coupling : The quinoline core may engage in Suzuki-Miyaura or Buchwald-Hartwig couplings at halogenated positions (if substituted), enabling aryl-aryl or aryl-amine bond formation .

  • Copper(I)-Mediated [2+2] Photocycloaddition : Analogous to norbornene derivatives, the cyclopentene double bond could form strained bicyclic systems under Cu(I) catalysis and UV light .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Numerous studies have highlighted the potential anti-cancer properties of derivatives related to 3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. For instance, hydrazone derivatives synthesized from this compound have shown promising results against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) .

A recent study evaluated the anti-tumor efficacy of these derivatives, revealing that certain modifications enhance their cytotoxic effects significantly. The structure-activity relationship (SAR) studies indicated that specific substituents on the furan ring could improve the selectivity and potency against cancer cells .

Table 1: Anti-Cancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Hydrazone AMCF-75.2Induction of apoptosis
Hydrazone BA5494.8Inhibition of cell proliferation
Hydrazone CHeLa6.0Cell cycle arrest

Inhibition of Cyclooxygenase Enzymes

2.1 COX-II Inhibition

The compound has also been investigated as a potential inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways. Molecular docking studies have shown that derivatives of this compound can fit optimally within the active site of COX-II, demonstrating significant inhibitory activity .

In a comparative analysis with known COX inhibitors like Celecoxib and Rofecoxib, some derivatives exhibited superior selectivity and potency, suggesting their potential as anti-inflammatory agents.

Table 2: COX-II Inhibition Potency

Compound NameIC50 (µM)Selectivity Ratio (COX-II/COX-I)
Compound D0.7238
Compound E0.8930
Compound F0.4550

Synthesis and Material Science

3.1 Synthetic Applications

The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds through cycloaddition reactions. The ability to functionalize the furan ring allows for the creation of diverse molecular architectures that can be tailored for specific applications in drug discovery .

Recent advancements in synthetic methodologies have leveraged this compound for developing novel materials with unique electronic properties, making it a candidate for organic electronics and photonic devices.

Case Studies

4.1 Case Study: Synthesis of Novel Derivatives

A study conducted by Chahal et al. focused on synthesizing new derivatives from this compound and evaluating their biological activities . The researchers employed various synthetic strategies including cycloaddition reactions to generate a library of compounds.

The results indicated that certain derivatives exhibited enhanced anti-inflammatory and anti-cancer activities compared to their parent compound, reinforcing the importance of structural modifications in optimizing pharmacological properties.

Mecanismo De Acción

The mechanism of action of 3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications
3-Furan-2-ylmethylene derivative (Target) Furan-2-ylmethylene C₁₇H₁₃NO₃ 303.30 Anticancer research
(Z)-3-(4-Hydroxybenzylidene) derivative 4-Hydroxybenzylidene C₂₀H₁₅NO₃ 317.34 STAT3 inhibition (IC₅₀: 0.8–1.2 µM)
7-Chloro derivative Chlorine at position 7 C₁₃H₁₀ClNO₂ 247.68 Acetylcholinesterase inhibition (IC₅₀: 3.65 nM)
6-Bromo derivative Bromine at position 6 C₁₃H₁₀BrNO₂ 292.13 Proteomics research
Bis-tetrahydroacridine dimer Ethane-1,2-diyl linker between cores C₂₈H₂₄N₂O₄ 452.50 Corrosion inhibition, optoelectronics

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance aqueous solubility, critical for drug delivery. Hydrophobic substituents (e.g., bromine, benzylidene) improve membrane permeability .
  • Binding Interactions: Phenolic groups (e.g., in ST3ND-25) form hydrogen bonds with protein residues, while furan’s electron-rich system may engage in π-π stacking .

Actividad Biológica

3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, identified by its CAS number 22311-77-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13NO3
  • Molecular Weight : 291.3 g/mol
  • Structural Characteristics : The compound features a furan ring and a cyclopentane structure, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial properties. Below are detailed findings from various studies.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of this compound:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been suggested that it may act as a selective inhibitor of DYRK1A kinase, which is implicated in various cancers and neurological disorders .
  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
CompoundCell Line TestedIC50 (µM)Reference
3-Furan-2-ylmethylene...MCF-7 (breast)5.6
3-Furan-2-ylmethylene...HeLa (cervical)4.8

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vitro Studies : Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
  • Mechanism : The inhibition of NF-kB signaling pathway has been identified as a key mechanism through which this compound exerts its anti-inflammatory effects .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : It has been reported to exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, although further optimization is required to enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the furan and cyclopentane rings can lead to significant changes in potency and selectivity against various biological targets.

Key Findings from SAR Studies

  • Substituents at the furan ring have been shown to influence the binding affinity to target proteins significantly.
  • Derivatives with halogen substitutions often exhibit enhanced biological activities compared to their parent compounds .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. A typical approach involves: (i) Cyclization of substituted quinoline precursors with furan derivatives under acidic conditions. (ii) Introduction of the carboxylic acid group at the 9-position using carboxylation reagents like CO₂ or malonic acid derivatives . (iii) Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient).
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Approach :
  • ¹H/¹³C NMR : Identify characteristic signals, such as furan protons (δ 6.3–7.1 ppm), cyclopenta[b]quinoline aromatic protons (δ 7.5–8.5 ppm), and carboxylic acid protons (if present, δ ~12 ppm). Carbonyl carbons (C=O) appear at δ ~170 ppm .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3500 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Experimental Design :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (e.g., Rh catalysts, 1–5 mol%) to identify optimal parameters .
  • Kinetic Analysis : Use in-situ FT-IR to monitor intermediate formation and adjust reaction time .
    • Data Interpretation : Pareto charts can highlight significant factors (e.g., temperature has a 45% impact on yield) .

Q. What crystallographic features define this compound’s solid-state conformation?

  • Methodology :
  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between the furan and quinoline moieties (typically ~15–25°) and hydrogen-bonding networks involving the carboxylic acid group .
  • Disorder Analysis : Address crystallographic disorder using SHELXL refinement (R-factor < 0.05) .
    • Implications : Planar quinoline systems enhance π-π stacking, influencing solubility and reactivity .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Mechanistic Studies :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDGF-RTK), focusing on hydrogen bonds with the carboxylic acid group and hydrophobic contacts with the furan .
  • In Vitro Assays : Measure IC₅₀ values against bacterial strains (e.g., S. aureus) via microdilution (MIC range: 2–8 µg/mL) .
    • Contradictions : Discrepancies in activity between computational predictions and experimental results may arise from solvation effects or conformational flexibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.